N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-2-14-6-3-4-9-18(14)21(17-10-11-25(23,24)13-17)19(22)15-7-5-8-16(20)12-15/h3-12,17H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGKJHKFFPDVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dihydrothiophene ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of a sulfur source.
Introduction of the sulfone group: The dihydrothiophene ring is then oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the 2-ethylphenyl group: This step involves the coupling of the dihydrothiophene sulfone with a 2-ethylphenyl derivative, typically through a nucleophilic substitution reaction.
Formation of the fluorobenzamide moiety: The final step involves the acylation of the intermediate with 3-fluorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide or sulfoxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Key Findings from Comparative Analysis
Electronic Effects: Fluorine at the 3-position (target compound) provides moderate electron-withdrawing effects compared to 2-fluoro () or nitro (), which may alter binding affinity in biological systems .
Steric and Lipophilic Considerations :
- The 2-ethylphenyl group in the target compound introduces greater steric hindrance and lipophilicity than the 4-methylphenyl analog (), possibly affecting membrane permeability .
- Benzyl () and furan-derived substituents () add aromatic bulk, which could influence solubility and crystallinity .
Sulfone Ring Impact: The 1,1-dioxido-2,3-dihydrothiophen-3-yl group is consistent across analogs, contributing to polarity and hydrogen-bonding capacity. This may enhance solubility compared to non-sulfonated analogs .
Synthetic Accessibility :
- Compounds with halogenated substituents (e.g., 2-chloro in ) may require harsher coupling conditions, whereas ethyl/methyl groups (target compound, ) are synthetically straightforward .
Research Implications and Limitations
- Limitations : Direct comparisons are hindered by sparse experimental data (e.g., solubility, IC₅₀). Future studies should prioritize synthesizing the target compound and evaluating its physicochemical and biological properties.
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-3-fluorobenzamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula . It features a dioxido-2,3-dihydrothiophene moiety attached to a phenyl group with a fluorine substitution, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into the compound's effects on cancer cell lines have shown promise in inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways.
The biological mechanisms underlying the activity of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling and proliferation.
- Modulation of Gene Expression : It could affect transcription factors that regulate genes associated with inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.
Research Findings and Case Studies
Several studies have been conducted to assess the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on breast cancer, this compound was administered to MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations greater than 5 µM after 48 hours. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity towards normal human cells at therapeutic concentrations. Further studies are necessary to fully elucidate the safety profile and potential side effects associated with prolonged exposure or higher doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
